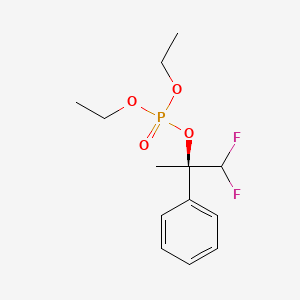

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as DFP and is commonly used as a tool to study the activity of acetylcholinesterase (AChE) enzymes in the body. In

Aplicaciones Científicas De Investigación

Synthesis and Phosphate Mimics

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate has not been directly studied; however, research on similar compounds provides insights into potential applications. For example, Delaunay et al. (2015) reported the synthesis of diethyl glycosamine-1-difluoromethylphosphate as a phosphate mimic. This process involved a Michael addition of diethyl(difluoro-(trimethylsilyl)methyl)phosphonate on 2-nitroglycals, followed by a reduction step to access phosphate analogs. Such analogs are valuable in biochemical studies where phosphate functional groups play a critical role (Delaunay, Poisson, Jubault, & Pannecoucke, 2015).

Anion Receptors and Sensing

Fluorinated compounds, such as those related to this compound, have been studied for their utility in anion recognition and sensing. Anzenbacher et al. (2000) explored the use of fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline as neutral anion receptors. These receptors showed enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate, with potential applications in sensing technologies (Anzenbacher, Try, Miyaji, Jursíková, Lynch, ‡. A. Manuel Marquez, & Sessler, 2000).

Photorelease Studies

The study of photorelease mechanisms in phosphate derivatives is relevant to this compound. Rajesh, Givens, and Wirz (2000) examined the photodissociation of benzoin diethyl phosphate (a "caged" phosphate). They identified the lowest triplet state of this compound as reactive, leading to the release of diethyl phosphoric acid. Such studies contribute to understanding light-induced reactions in phosphate esters, which could be applicable to this compound (Rajesh, Givens, & Wirz, 2000).

Phosphorylation and Structural Elucidation

Costa, Alves, and Silva (2021) conducted a full structural elucidation of a similar compound, diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate. This study provides insights into the structural characteristics of phosphate compounds, which could be relevant for understanding the properties of this compound (Costa, Alves, & Silva, 2021).

Adhesive Polymers

Phosphate derivatives have been investigated for their potential use in adhesive polymers. Moszner et al. (2006) synthesized 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate and explored its application in adhesive polymers. These polymers showed good solubility and hydrolytic stability, making them suitable for dental applications (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).

Battery Technology

The role of phosphate compounds in enhancing the performance of lithium-ion batteries has been studied. Liang et al. (2019) investigated tris(2-(thiophen-2-yl) ethyl) phosphate for its ability to optimize electronic and ionic conductivity in high-voltage lithium-ion batteries. The incorporation of phosphorus elements improved interfacial lithium ion conductivities (Liang, Huang, Zheng, Shi, Sun, & Xiang, 2019).

Propiedades

IUPAC Name |

[(2R)-1,1-difluoro-2-phenylpropan-2-yl] diethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F2O4P/c1-4-17-20(16,18-5-2)19-13(3,12(14)15)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACXEIBKRJRHNM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(C)(C1=CC=CC=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(OCC)O[C@](C)(C1=CC=CC=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2384412.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)